molecular formula C9H12N4O3 B7794517 N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide CAS No. 887570-30-1

N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide

Cat. No.: B7794517
CAS No.: 887570-30-1
M. Wt: 224.22 g/mol
InChI Key: WSSOTIJPJIJICD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of acetylamino and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-acetamido-1-methyl-6-oxopyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-5(14)11-7-8(12-6(2)15)10-4-13(3)9(7)16/h4H,1-3H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSOTIJPJIJICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CN(C1=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163842
Record name N,N′-(1,6-Dihydro-1-methyl-6-oxo-4,5-pyrimidinediyl)bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-30-1
Record name N,N′-(1,6-Dihydro-1-methyl-6-oxo-4,5-pyrimidinediyl)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887570-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(1,6-Dihydro-1-methyl-6-oxo-4,5-pyrimidinediyl)bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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